N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes various functional groups that may confer unique biological activities, making it a candidate for pharmacological studies. The compound features a tetrahydroquinoline moiety, which is known for its role in many biologically active compounds, alongside a methylthio-substituted phenyl group and an oxalamide backbone.
This compound is classified as an oxalamide, a category of compounds that can exhibit diverse biological activities. The specific molecular formula is C24H32N4O2, with a molecular weight of approximately 408.546 g/mol. It is primarily used for research purposes and has not been approved for therapeutic applications in humans or animals .
The synthesis of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves several key steps:
Each step requires careful optimization to maximize yield and purity, often utilizing techniques such as chromatography for purification.
The molecular structure of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide can be represented using various notations:
InChI=1S/C24H32N4O2/c1-16-8-9-17(2)20(13-16)26-24(30)23(29)25-15-22(27(3)4)19-10-11-21-18(14-19)7-6-12-28(21)5/h8-11,13-14,22H,6-7,12,15H2,1-5H3,(H,25,29)(H,26,30)
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
This structure illustrates the presence of multiple functional groups that contribute to its chemical properties and potential biological interactions .
The compound may undergo various chemical reactions:
These reactions are crucial for understanding how modifications might enhance or alter the biological activity of the compound.
The mechanism by which N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its effects involves interaction with specific molecular targets:
The presence of multiple heteroatoms and aromatic systems allows for versatile interactions such as hydrogen bonding and pi-stacking .
The physical properties of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide include:
Chemical properties relevant to this compound include:
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide shows promise in various scientific applications:
Further research is necessary to explore its full potential in clinical settings and to understand its safety profile .
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1